molecular formula C11H9N3O3 B8517673 4-(3-Nitrophenoxy)pyridin-2-amine

4-(3-Nitrophenoxy)pyridin-2-amine

Cat. No.: B8517673
M. Wt: 231.21 g/mol
InChI Key: FQCPETRXOPAUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitrophenoxy)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, belonging to a class of pyridine-based structures. Pyridine and its derivatives are one of the most extensively used heterocycles in drug design, with profound effects on pharmacological activity. They are found in numerous broad-spectrum therapeutic agents, including FDA-approved drugs for conditions such as tuberculosis, HIV/AIDS, prostate cancer, Alzheimer's disease, and hypertension . The presence of a pyridine ring in a molecule can significantly improve its biochemical potency, metabolic stability, and cellular permeability, making it a valuable scaffold for developing new bioactive molecules . This compound features a pyridine-2-amine core linked to a 3-nitrophenyl group via an ether bond. While the specific biological activity of this compound is a subject of ongoing research, structurally similar nitrophenoxy-pyridine and pyrimidine derivatives are routinely investigated for their potential as pharmacologically active compounds . Researchers may explore its application in developing novel substances for screening against various biological targets. As a common intermediate, it can be used in further synthetic transformations, for instance, through the catalytic reduction of its nitro group to a corresponding aniline, a strategy often employed to generate new chemical entities for structure-activity relationship (SAR) studies . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(3-nitrophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H9N3O3/c12-11-7-10(4-5-13-11)17-9-3-1-2-8(6-9)14(15)16/h1-7H,(H2,12,13)

InChI Key

FQCPETRXOPAUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Reaction Kinetics and Mechanisms in Analogous Pyridinamine Systems

The study of reaction kinetics and mechanisms provides insight into the factors governing the synthesis of pyridinamine derivatives.

Formation of the tetrahedral intermediate: This is often the rate-determining step.

Decomposition of the intermediate: This involves the expulsion of the leaving group to restore aromaticity.

The stability and fate of the tetrahedral intermediate depend on the nature of the nucleophile, the leaving group, and the substituents on the pyridine (B92270) ring. wikipedia.org

In reactions where amines act as nucleophiles (aminolysis), proton transfer steps are crucial. youtube.comyoutube.com Theoretical studies on the protonation of pyridine in water clusters show that the activation energy for proton transfer decreases as more water molecules are involved in solvating the proton. nih.gov In aminolysis reactions, the amine nucleophile initially attacks the electrophilic carbon. A subsequent proton transfer from the newly attached nitrogen to a base (which could be another amine molecule or the solvent) is necessary to yield the final neutral product. byjus.com

Studies on amino acids have shown that bridging water molecules can facilitate proton transfer by stabilizing the zwitterionic form and can induce a concerted, asynchronous double proton transfer. nih.gov These fundamental studies on proton transfer are analogous to the processes that occur during the synthesis and reactions of aminopyridines in protic or aqueous environments.

Nucleofugality, or the leaving group's ability to depart, is critical in SNAr reactions. researchgate.net The rate of substitution is highly dependent on the nature of the leaving group. For halogen-substituted pyridines, the reactivity generally follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, even though the C-F bond is the strongest. This is a characteristic feature of SNAr reactions where bond breaking is not typically the rate-determining step.

Studies on pyridines as leaving groups have also been conducted, providing a quantitative scale for their nucleofugality. researchgate.net The rate of nucleophilic displacement can be measured spectrophotometrically or conductometrically to establish the reaction order and rate constants. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
4-(3-Nitrophenoxy)pyridin-2-amine
3-Nitrophenol
4-Chloropyridin-2-amine
Potassium Carbonate
Sodium Hydride
2-Amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate
4-Aryloxy-6-methylpyrimidin-2-amines
2-Chloro-3,5-dinitropyridine
2-Amino-3,5-dinitropyridine
2-Amino-4-nitropyridine
2-Amino-3-nitropyridine
2,3-Diaminopyridine
4-Amino-6-chloropyrimidine
4-Amino-6-arylpyrimidine
Iron
Stannous chloride
Hydrochloric acid
Ethanol (B145695)

Optimization Strategies for Enhanced Reaction Efficiency and Selectivity

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The efficiency and selectivity of this transformation are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Key areas for optimization include the choice of base, solvent, temperature, and the mitigation of potential side reactions such as nitro-group migration.

Detailed research findings have elucidated the impact of various factors on the synthesis of related nitropyridine derivatives. These studies provide a strong foundation for optimizing the synthesis of this compound.

A critical parameter in the SNAr reaction is the choice of base, which serves to deprotonate the nucleophile, thereby increasing its reactivity. The selection of an appropriate solvent is equally important, as it must be capable of solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate. For instance, polar aprotic solvents are often favored in SNAr reactions as they can accelerate the reaction rate.

Temperature and reaction time are also key variables that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Therefore, a balance must be struck to achieve a high yield of the target compound in a reasonable timeframe.

One of the potential challenges in the synthesis of nitropyridine derivatives is the possibility of nitro-group migration. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for example, an unexpected nitro-group migration from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. clockss.org This highlights the importance of careful selection of reaction conditions to ensure the desired regioselectivity.

The following data tables, derived from studies on analogous systems, illustrate the influence of various reaction parameters on the efficiency of SNAr reactions involving nitropyridine substrates.

Table 1: Effect of Solvent and Base on Nucleophilic Substitution of a Halogenated Nitropyridine

Entry Halogenated Nitropyridine Amine Solvent Base Temperature (°C) Time (h) Yield (%)
1 3-bromo-4-nitropyridine Morpholine DMSO TEA 90 12 -

Data adapted from a study on nitro-group migration in nitropyridines. clockss.org The yield for the DMSO/TEA system was not specified in the source.

Table 2: Conditions for Cyclocondensation Reactions to Form Nitrophenyl-Containing Heterocycles

Entry Reactant 1 Reactant 2 Solvent Catalyst/Reagent Temperature Time (h) Yield (%)
1 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone Cyanothioacetamide - - - - 96
2 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone Cyanothioacetamide - - - - 93
3 Compound 2a/2b Ethyl iodide Ethanol Sodium acetate (B1210297) trihydrate Reflux 1 -

Data adapted from the synthesis of nitrophenyl-group-containing tetrahydroisoquinolines. nih.gov Specific yields for reactions 3 and 4 were not provided in the source.

These findings underscore the necessity of a systematic approach to reaction optimization for the synthesis of this compound. By carefully selecting the base, solvent, and temperature, and by being cognizant of potential side reactions, high yields and selectivity can be achieved. Mechanistic investigations, such as kinetic studies, can further inform the optimization process by providing a deeper understanding of the reaction pathway and the factors that govern it. acs.org

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of 4-(3-Nitrophenoxy)pyridin-2-amine is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the aminopyridine ring, the ether linkage, and the nitrophenyl ring.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group will typically show two medium-to-weak absorption bands in the region of 3500-3300 cm⁻¹. acs.org

C-H Aromatic Stretching: Sharp, medium-to-weak bands are anticipated just above 3000 cm⁻¹, characteristic of C-H bonds on the pyridine (B92270) and benzene (B151609) rings.

N-O Asymmetric and Symmetric Stretching: The nitro group (-NO₂) is strongly infrared active and gives rise to two distinct, strong absorption bands. The asymmetric stretch is expected around 1550-1500 cm⁻¹, while the symmetric stretch appears in the 1370-1330 cm⁻¹ region.

C=C and C=N Stretching: The aromatic pyridine and benzene rings will produce several medium-to-weak absorptions in the 1620-1450 cm⁻¹ range.

C-O-C Asymmetric Stretching: A strong, characteristic band for the aryl ether linkage is expected in the 1270-1200 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine typically appears as a broad band around 1650-1580 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Characteristic Peaks for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3500 - 3300 (two bands)Medium - Weak
Aromatic RingsC-H Stretch3100 - 3000Medium
Primary Amine (R-NH₂)N-H Bend1650 - 1580Medium, often broad
Aromatic RingsC=C and C=N Stretch1620 - 1450Medium - Weak
Nitro Group (R-NO₂)N-O Asymmetric Stretch1550 - 1500Strong
Nitro Group (R-NO₂)N-O Symmetric Stretch1370 - 1330Strong
Aryl Ether (Ar-O-Ar)C-O-C Asymmetric Stretch1270 - 1200Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the structure. beilstein-journals.org

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, seven aromatic proton signals and a signal for the two amine protons are expected. The electron-donating amino group and the electron-withdrawing nitro and ether groups will significantly influence the chemical shifts of the aromatic protons.

Aminopyridine Protons: The protons on the 2-aminopyridine (B139424) ring are expected to appear in distinct regions. The proton at the 6-position (H-6), adjacent to the nitrogen, will be the most downfield of the pyridine protons.

Nitrophenoxy Protons: The protons on the 3-nitrophenoxy ring will be influenced by the strongly electron-withdrawing nitro group, causing them to shift downfield. The proton at the 2-position, between the nitro and ether groups, is expected to be the most deshielded.

Amine Protons: The two protons of the -NH₂ group will likely appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.0 - 8.2d~5.0
H-2' (Phenyl)~7.9 - 8.1t~2.2
H-4' (Phenyl)~7.7 - 7.9dd~8.2, 2.2
H-6' (Phenyl)~7.5 - 7.7dd~8.2, 2.2
H-5' (Phenyl)~7.4 - 7.6t~8.2
H-5 (Pyridine)~6.7 - 6.9dd~8.5, 2.5
H-3 (Pyridine)~6.4 - 6.6d~2.5
-NH₂~5.0 - 6.0br sN/A

d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This compound has 11 unique carbon atoms. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (O, N) appearing significantly downfield. mdpi.com

Carbons bonded to heteroatoms: The carbons directly attached to the amine group (C-2), the ether oxygen (C-4, C-1'), and the nitro group (C-3') are expected to be the most downfield.

Pyridine Carbons: The chemical shifts of the pyridine carbons will be influenced by both the ring nitrogen and the amino and phenoxy substituents. C-2 and C-4, being directly bonded to heteroatoms, will be significantly deshielded.

Phenyl Carbons: The carbons of the phenyl ring will also show a wide range of shifts due to the effects of the ether and nitro substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (Pyridine)~168 - 170
C-2 (Pyridine)~158 - 160
C-1' (Phenyl)~155 - 157
C-3' (Phenyl)~148 - 150
C-6 (Pyridine)~145 - 148
C-5' (Phenyl)~130 - 132
C-4' (Phenyl)~122 - 124
C-6' (Phenyl)~118 - 120
C-2' (Phenyl)~114 - 116
C-5 (Pyridine)~108 - 110
C-3 (Pyridine)~98 - 100

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is invaluable for confirming the molecular weight and, with high-resolution instruments, the molecular formula.

For this compound, the molecular formula is C₁₁H₉N₃O₃. The calculated monoisotopic mass is approximately 231.0644 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 231. Using softer ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) would be observed at m/z ≈ 232. The precise mass measurement from high-resolution mass spectrometry (HRMS) would serve to definitively confirm the elemental composition.

Table 4: Molecular Formula and Mass Data for this compound

ParameterValue
Molecular FormulaC₁₁H₉N₃O₃
Molecular Weight231.21 g/mol
Monoisotopic Mass231.0644 Da
Expected [M+H]⁺ (ESI-MS)232.0722 m/z

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.

While a specific crystal structure for this compound is not available in the published literature, analysis of its functional groups allows for predictions of its solid-state behavior. The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine nitrogen and the oxygens of the nitro group), as well as two aromatic rings capable of π-π stacking interactions. These features suggest a high likelihood of forming a well-ordered, stable crystal lattice. The dihedral angle between the pyridine and phenyl rings would be a key conformational parameter determined by this method.

The specific arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. Supramolecular synthons are robust and predictable non-covalent interactions that guide the assembly of molecules into a larger architecture. For this compound, several key synthons are anticipated.

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen of the pyridine ring of an adjacent molecule, potentially leading to the formation of dimers or chains. A common motif in 2-aminopyridines is the R²₂(8) graph set, where two molecules form a centrosymmetric dimer via two N-H···N bonds. Additionally, N-H···O hydrogen bonds involving the nitro group are also highly probable.

Weak C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, where aromatic C-H groups act as donors to the nitro oxygen or pyridine nitrogen acceptors, would further stabilize the three-dimensional network.

The interplay of these different intermolecular forces would ultimately define the supramolecular architecture of the compound in the solid state.

Intermolecular Interactions (Hydrogen Bonding, π–π Stacking)

A definitive analysis of intermolecular interactions, such as hydrogen bonding and π–π stacking, is contingent upon the availability of crystallographic data. This data, obtained through techniques like X-ray diffraction, reveals the precise bond lengths, angles, and distances between adjacent molecules in a crystal lattice.

For this compound, the presence of an amine group (-NH2) suggests the potential for hydrogen bonding, where the hydrogen atoms act as donors and the nitrogen and oxygen atoms of the nitro and ether groups, as well as the pyridine nitrogen, could act as acceptors. Furthermore, the two aromatic rings—the nitrophenoxy group and the pyridinamine moiety—create the possibility of π–π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of the crystal structure.

Without experimental data, any discussion of these interactions remains speculative. A table of expected, but unconfirmed, intermolecular interactions is provided below for theoretical context.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypePotential Donor/Acceptor/Participant
Hydrogen BondingDonor: Amine (N-H) Acceptor: Pyridine Nitrogen, Ether Oxygen, Nitro Oxygen
π–π StackingPyridine Ring, Phenyl Ring

Conformational Analysis in the Crystalline State

The specific conformation adopted by the molecule is influenced by a combination of intramolecular steric and electronic effects, as well as the aforementioned intermolecular interactions that maximize packing efficiency and stability in the crystal lattice. However, in the absence of crystallographic data, a precise and experimentally validated conformational analysis is not possible.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.org By optimizing the molecular geometry, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of the atoms. researchgate.netresearchgate.net From this optimized structure, a wealth of electronic properties can be derived to predict the molecule's behavior.

The Molecular Electrostatic Potential (MEP) map is a crucial visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. It effectively maps regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red and orange colors typically denote areas of high electron density (negative potential), often associated with lone pairs on electronegative atoms, while blue colors indicate regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. nih.gov

For 4-(3-Nitrophenoxy)pyridin-2-amine, the MEP map would be expected to show:

Most Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the nitro (NO₂) group and the nitrogen atom of the pyridine (B92270) ring. These sites are susceptible to electrophilic attack and are primary hydrogen bond acceptors.

Most Positive Regions (Blue): Located on the hydrogen atoms of the amine (NH₂) group, which act as hydrogen bond donors. nih.gov

Intermediate Regions (Green): Spread across the carbon atoms of the aromatic rings.

This potential map is critical for understanding intermolecular interactions, as it predicts how the molecule will orient itself when approaching other molecules or a protein binding site.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor (electrophile).

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. wikipedia.orgwuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, facilitating intramolecular charge transfer. DFT calculations would provide precise energy values for these orbitals and other related quantum chemical descriptors.

Table 1: Predicted Quantum Chemical Descriptors for this compound

Descriptor Symbol Predicted Value Range Significance
HOMO Energy EHOMO -6.0 to -7.0 eV Electron-donating capacity
LUMO Energy ELUMO -2.0 to -3.0 eV Electron-accepting capacity
HOMO-LUMO Gap ΔE 3.0 to 5.0 eV Chemical reactivity and stability researchgate.net
Ionization Potential I 6.0 to 7.0 eV Energy to remove an electron
Electron Affinity A 2.0 to 3.0 eV Energy released when adding an electron
Electronegativity χ 4.0 to 5.0 eV Tendency to attract electrons

Note: These values are illustrative and based on typical results for similar aromatic amine structures. Actual values require specific DFT calculations.

DFT calculations can accurately predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in experimental Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this with an experimental spectrum helps confirm the molecular structure and the assignment of specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netnih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Nitro (NO₂) Asymmetric Stretching 1510 - 1560
Nitro (NO₂) Symmetric Stretching 1345 - 1385
Aromatic C=C Ring Stretching 1400 - 1600
Ether (C-O-C) Asymmetric Stretching 1200 - 1275

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov To develop a QSAR model for inhibitors related to this compound, a dataset of analogous compounds with experimentally measured activities against a specific biological target (e.g., a kinase or receptor) would be required. Various molecular descriptors (electronic, steric, hydrophobic) would be calculated for each molecule, and statistical methods would be used to create an equation that predicts activity based on these descriptors.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): The amine group (-NH₂).

Hydrogen Bond Acceptors (HBA): The nitro group oxygens, the pyridine nitrogen, and the ether oxygen.

Aromatic Rings (AR): The pyridinyl and nitrophenyl rings, which can engage in π-π stacking interactions.

These models are vital in virtual screening to identify new potential drug candidates from large chemical databases.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. d-nb.info This method is fundamental in drug discovery for predicting binding affinity (often expressed as a docking score or binding energy) and analyzing the specific intermolecular interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

To perform a docking study with this compound, a specific protein target would first need to be identified. The docking simulation would then place the molecule into the protein's binding pocket in various conformations and score them. The results would detail the key interactions, which for this molecule would likely involve:

Hydrogen Bonds: Between the amine group and acceptor residues (e.g., Asp, Glu), and between the nitro/pyridine groups and donor residues (e.g., Ser, Thr, Lys).

π-π Stacking: Between the aromatic rings of the ligand and aromatic residues of the protein (e.g., Phe, Tyr, Trp).

Table 3: Illustrative Example of a Molecular Docking Result Profile

Parameter Description
Target Protein e.g., Cyclin-Dependent Kinase 2 (CDK2)
Binding Affinity (kcal/mol) e.g., -8.5 to -10.5 (hypothetical)
Key Interacting Residues e.g., LEU83, GLU81, LYS33, PHE80
Interaction Details
Amine (-NH₂) Hydrogen bond with backbone C=O of LEU83
Pyridine-N Hydrogen bond with side-chain -NH₃⁺ of LYS33

Note: This table is a hypothetical representation of a docking result to illustrate the type of data generated. Actual results depend on the specific protein target.

Chemical Derivatization and Structure Function Relationship Investigations

Synthetic Strategies for Novel 4-(3-Nitrophenoxy)pyridin-2-amine Derivatives

The presence of a reactive 2-amino group and an electron-deficient pyridine (B92270) ring, influenced by the nitrophenoxy moiety, allows for various chemical transformations. Novel derivatives can be synthesized through several key strategies, primarily targeting the amino group. For instance, the amino group can be acylated or can react with various electrophiles to introduce new functional groups.

A significant synthetic route involves using the amino group as a nucleophile to build new heterocyclic rings. An analogous strategy is seen in the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones, which starts from 2-amino-5-nitropyridine. nih.gov This precursor is first reacted with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to produce a pyridyliminothiazolidin-4-one intermediate. nih.gov This intermediate is then reacted with various aromatic aldehydes to yield the final arylidene derivatives. nih.gov This approach highlights how the 2-amino-nitropyridine core can be effectively used to construct more complex, biologically active molecules. nih.gov

Design and Synthesis of Analogous Pyridine/Pyrimidine (B1678525) Heterocycles

The structural framework of this compound is analogous to scaffolds found in numerous biologically active compounds. Researchers have designed and synthesized a variety of related pyridine and pyrimidine heterocycles to explore their potential in medicinal chemistry.

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable interest. researchgate.net Their synthesis can be achieved through various methods, including multicomponent reactions. One common approach involves the cyclocondensation of a substituted 6-aminouracil (B15529) derivative with a β-dicarbonyl compound like acetylacetone (B45752) or benzoylacetone (B1666692) in glacial acetic acid. This one-step reaction is efficient and produces the desired pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in very good to excellent yields.

Another strategy for creating these scaffolds is aimed at developing specific kinase inhibitors. nih.gov For example, a multi-step synthesis was devised to produce novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov This highlights the importance of this scaffold in targeted drug design. nih.govnih.gov

Table 1: Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Reactants Reagents/Conditions Product Yield Reference

This table illustrates a general synthetic method for the pyrido[2,3-d]pyrimidine scaffold.

Thiazole (B1198619) and imidazopyridine moieties are important pharmacophores found in many bioactive molecules. The synthesis of derivatives containing these rings often involves building upon a pyridine or pyrimidine precursor.

For instance, new imine- and amine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives have been synthesized in a two-step process. nih.gov The first step is the formation of an imine (C=N) bond by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various aromatic amines under microwave irradiation. nih.gov In the second step, the resulting imine is reduced to the corresponding amine using sodium borohydride (B1222165) (NaBH₄). nih.gov

The synthesis of thiazole-containing compounds can be exemplified by the creation of 5-nitropyridyliminothiazolidin-4-one derivatives. nih.gov Starting with 2-amino-5-nitropyridine, a reaction with chloroacetyl chloride and then ammonium thiocyanate yields the key thiazolidinone intermediate. nih.gov This demonstrates the integration of a thiazole ring system with a nitropyridine core. nih.gov Derivatives of 1,3,4-thiadiazole-2-amine have also been synthesized in a one-pot reaction between a thiosemicarbazide (B42300) and a carboxylic acid, showcasing another route to sulfur-containing heterocycles. encyclopedia.pub

Table 2: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Step Starting Material Reagents/Conditions Intermediate/Product Reference
1. Imine Formation Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amine MgSO₄, Ethyl alcohol, Microwave (200W, 80-85°C) Imine derivative nih.gov

This table summarizes the two-step synthesis of amine-bearing imidazo[1,2-a]pyrimidine derivatives.

Quaternization of the pyridine nitrogen atom is a common strategy to modify the physicochemical properties of pyridine-based compounds, often enhancing their biological activity. researchgate.netnih.gov The synthesis of quaternary ammonium pyridinamines is typically a straightforward one-step reaction. nih.gov It involves reacting the pyridine derivative with an appropriate alkyl halide (such as an alkyl bromide) in a solvent like anhydrous acetone. srce.hr The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the quaternary ammonium salt. srce.hr This method has been used to prepare a diverse library of compounds with varying alkyl chain lengths. researchgate.netnih.gov

Table 3: Synthesis of Quaternary Pyridinium Salts

Pyridine Precursor Alkylating Reagent Solvent Product Reference
Pyridine-4-aldoxime Alkyl Bromide (C8 to C20) Acetonitrile 1-Alkyl-4-(hydroxyiminomethyl)pyridinium Bromide nih.gov

This table provides examples of the synthesis of quaternary ammonium salts from heterocyclic precursors.

Influence of Substituent Effects on Reactivity and Molecular Interactions

The chemical reactivity and potential for molecular interactions of this compound are significantly governed by its substituents. The nitro (-NO₂) group on the phenoxy ring is a strong electron-withdrawing group, while the amino (-NH₂) group on the pyridine ring is an electron-donating group.

Substituent effects also profoundly influence non-covalent molecular interactions, which are key to biological activity. Studies on analogous thieno[2,3-b]pyridine (B153569) derivatives have shown that electron-withdrawing substituents, such as nitro or cyano groups, can enhance binding energy with protein targets compared to electron-releasing substituents. mdpi.com The amino and nitro groups in this compound can act as hydrogen bond donors and acceptors, respectively, which is a crucial factor for specific interactions within enzyme active sites or with other biomolecules like DNA. nih.govnih.gov Furthermore, steric effects from substituents can impact the molecule's conformation, affecting its ability to fit into a binding pocket. nih.gov

Mechanistic Studies of Interactions with Specific Biomolecular Targets (e.g., enzyme active sites)

To understand the functional potential of this compound and its derivatives, researchers conduct mechanistic studies to elucidate their interactions with specific biomolecular targets. These studies often involve a combination of biological assays and computational methods like molecular docking.

Derivatives with analogous scaffolds have been extensively studied as enzyme inhibitors. For example, pyrido[2,3-d]pyrimidine derivatives have been designed and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov Molecular docking studies of these compounds revealed that they fit into the ATP-binding site of the EGFR kinase domain. nih.gov The binding is stabilized by a network of interactions, including hydrogen bonds between the heterocyclic core and key amino acid residues in the active site, as well as hydrophobic interactions. nih.gov

Similarly, thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of the transcription factor Forkhead Box M1 (FOXM1). mdpi.com Docking studies showed that substituents on the phenyl ring significantly affected the binding interaction with the FOXM1 DNA-binding domain (DBD). mdpi.com Derivatives with a combination of a halogen and a cyano group, both electron-withdrawing, showed the most promising inhibitory activity, suggesting that electronic effects are crucial for effective binding. mdpi.com These studies underscore the importance of specific substituent patterns for achieving high-affinity and selective interactions with biological targets.

Table 4: Examples of Biomolecular Target Interactions for Analogous Compounds

Compound Class Biomolecular Target Key Interactions Observed (from Docking/Experimental Studies) Reference
Pyrido[2,3-d]pyrimidines EGFR Kinase Hydrogen bonding with active site residues, hydrophobic interactions. nih.govnih.gov
Pyrido[2,3-d]pyrimidines COX-2 Hydrogen bonding and hydrophobic interactions in the active site.
Thieno[2,3-b]pyridines FOXM1-DBD Interactions improved by electron-withdrawing substituents. mdpi.com

This table summarizes findings from mechanistic studies on compounds with scaffolds related to this compound.

Supramolecular Chemistry and Crystal Engineering of Pyridinamine Compounds

Directed Assembly of Functional Materials

The directed assembly of functional materials relies on the predictable and reliable formation of intermolecular interactions to guide molecules into desired arrangements. Pyridinamine derivatives are excellent candidates for this "bottom-up" approach due to their inherent hydrogen bonding capabilities and potential for π-π stacking. The molecular structure of 4-(3-Nitrophenoxy)pyridin-2-amine contains several key functional groups that can act as recognition sites for self-assembly. These include the pyridine (B92270) nitrogen, the exocyclic amine group, and the nitro group.

Role of Non-Covalent Interactions in Crystal Architecture

Non-covalent interactions are the primary driving forces in the formation of molecular crystals. In pyridinamine compounds, a hierarchy of these weak forces, including hydrogen bonds, π-π stacking, and C-H···π interactions, dictates the final crystal architecture.

Analysis of analogous structures provides significant insight. For instance, in the crystal structure of 4-Methyl-3-nitro-pyridin-2-amine, a notable intramolecular N-H···O hydrogen bond is observed between the amine and the adjacent nitro group. nih.gov This interaction creates a stable six-membered ring, referred to as an S(6) loop, which planarizes a significant portion of the molecule. nih.govnih.gov This feature is common in 2-nitroaniline (B44862) derivatives.

Beyond the intramolecular forces, the crystal packing is stabilized by a network of intermolecular interactions. In related nitro-substituted pyridinamines, these include:

N-H···N/O Hydrogen Bonds: The amine group can form intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group on a neighboring molecule, often leading to the formation of dimers or chains. nih.gov

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving aromatic C-H donors and nitro oxygen acceptors further consolidate the three-dimensional architecture. nih.gov

π-π Stacking: The aromatic pyridine and phenyl rings are prone to π-π stacking interactions, which are crucial for stabilizing the layered arrangements within the crystal. Centroid-centroid distances in analogues are typically found in the range of 3.6 to 3.9 Å. nih.govnih.gov

Table 1: Common Non-Covalent Interactions in Nitro-Substituted Pyridinamine Analogues

Interaction Type Donor Acceptor Typical Geometry/Distance Reference
Intramolecular Hydrogen Bond N-H (amine) O (nitro) Forms S(6) loop nih.govnih.gov
Intermolecular Hydrogen Bond N-H (amine) N (pyridine) Forms R(2)2(8) ring for dimers nih.gov
C-H···O Hydrogen Bond C-H (aromatic) O (nitro) Consolidates 3D structure nih.gov
π-π Stacking Pyridine/Phenyl Ring Pyridine/Phenyl Ring Centroid-centroid distance: ~3.6-3.9 Å nih.govnih.gov
N-O···π Interaction O (nitro) Pyridine/Phenyl Ring Stabilizes packing nih.gov

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials science and pharmaceuticals. The phenomenon arises from different arrangements of molecules in the crystal lattice, which are often stabilized by a subtle balance of non-covalent interactions.

The investigation of compounds structurally similar to this compound has revealed the existence of polymorphism. For example, N-(4-methylphenyl)-3-nitropyridin-2-amine is known to exist as at least two different monoclinic polymorphs. nih.gov The key differences between these polymorphs lie in the dihedral angles between the pyridine and phenyl rings, which range from nearly planar to significantly twisted. nih.gov These conformational differences are a direct result of varied crystal packing effects and demonstrate how minor changes in crystallization conditions can lead to different solid-state forms.

The discovery of new polymorphs can sometimes occur during co-crystallization experiments. nih.gov Co-crystallization is a technique used to combine two or more different molecules into a single, ordered crystalline lattice. The study of pyridinamine derivatives in co-crystallization is often aimed at proving the robustness of specific supramolecular synthons, such as the interaction between a carboxylic acid and a pyridine nitrogen. nih.gov A failed co-crystallization attempt between N-(4-methylphenyl)-3-nitropyridin-2-amine and 3-nitrobenzoic acid led to the isolation of a new polymorph of the parent compound, highlighting the complex energetic landscape of crystallization. nih.gov

Given its functional groups, this compound would be a prime candidate for such investigations. Its potential to act as both a hydrogen bond donor and acceptor makes it suitable for forming co-crystals with a variety of other molecules, known as co-formers. Exploring its crystallization from different solvents or in the presence of various co-formers could likely reveal polymorphs or lead to the creation of novel co-crystals with tailored properties.

Table 2: Crystallographic Data for the Two Polymorphs of Analogue N-(4-methylphenyl)-3-nitropyridin-2-amine

Parameter Polymorph I Polymorph II Reference
Crystal System Monoclinic Monoclinic nih.gov
Space Group P2₁/c P2₁ nih.gov
Molecules per Asymmetric Unit (Z') 2 4 nih.gov
Dihedral Angle Range Not specified 2.92(19)° to 26.24(19)° nih.gov
Key Interactions Intramolecular N-H···O Intramolecular N-H···O, C-H···O, C-H···π, N-O···π, π-π nih.gov

Future Prospects and Emerging Research Areas

Development of Green Chemistry Approaches in Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that may utilize harsh conditions or environmentally hazardous materials. The principles of green chemistry offer a pathway to more sustainable and efficient production of 4-(3-Nitrophenoxy)pyridin-2-amine.

Future research will likely focus on several key areas:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products with reduced energy consumption. nih.govacs.org Applying microwave irradiation to the synthesis of this compound could significantly improve the efficiency of the ether linkage formation, a key step in its production.

Heterogeneous Catalysis: The use of recyclable and non-corrosive heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents a significant advantage over traditional homogeneous catalysts. acs.org MOFs like UiO-66 offer high surface area and tunable porosity, potentially facilitating the synthesis under milder conditions and allowing for easy separation and reuse of the catalyst. acs.org

Eco-Friendly Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like ethanol (B145695) or even solvent-free conditions is a critical avenue. rsc.org Rhodium-catalyzed cyclizations for pyridine synthesis have been successfully demonstrated in ethanol, suggesting that the synthesis of precursors for this compound could be adapted to similar green solvent systems. rsc.org

Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as manual grinding or vortex mixing, represents a highly sustainable approach. researchgate.net This technique minimizes waste and energy usage and could be explored for key bond-forming reactions in the synthesis of the target compound.

Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives
MethodologyAdvantagesPotential Application for this compoundCitations
Microwave-Assisted Synthesis Excellent yields (82-94%), short reaction times (2-7 min), pure products, low cost.Accelerating the nucleophilic aromatic substitution step. nih.govacs.org
Heterogeneous Catalysis (MOFs) Low cost, ease of separation, reusability, high surface area, tunable porosity.Catalyzing the ether bond formation between the pyridine and nitrophenol moieties. acs.org
Eco-Friendly Solvents (e.g., Ethanol) Reduced environmental pollution, safer reaction medium.As a solvent for the overall synthesis or specific steps. rsc.org
Mechanochemistry Solvent-free, energy-efficient, safe, robust, high atom economy.Solid-state synthesis of the final compound or key intermediates. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, data-driven decision-making. nih.gov The integration of these technologies can accelerate the design and optimization of derivatives of this compound.

Key applications include:

Predictive Modeling (QSAR/QSPR): ML algorithms can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). vanderbilt.edu By training models on datasets of similar nitrophenoxy-pyridine compounds, researchers can predict the biological activity, toxicity, and physicochemical properties of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. sciencedaily.comnih.gov

Generative Molecular Design: Advanced ML models, including generative adversarial networks (GANs) and evolutionary algorithms, can design novel molecules from scratch. rsc.org These models can be trained to generate derivatives of this compound that are optimized for specific properties, such as binding affinity to a particular biological target.

Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of the compound and its analogues. escholarship.org By analyzing data from previous experiments, ML models can predict the optimal catalyst, solvent, temperature, and time, reducing the number of experiments needed and accelerating development. escholarship.orgnih.gov

Table 2: AI and Machine Learning Applications in Compound Development
ApplicationDescriptionRelevance to this compoundCitations
Predicting Bioactivity Using ML models to forecast the therapeutic potential and targets of compounds.Identifying potential anticancer, anti-inflammatory, or other activities for new derivatives. sciencedaily.comchemrxiv.orgresearchgate.net
Generative Design Employing AI to create novel molecular structures with desired properties.Designing next-generation analogues with enhanced efficacy or reduced side effects. rsc.org
High-Throughput Virtual Screening Integrating AI/ML to screen large virtual libraries of compounds against biological targets.Rapidly identifying promising derivatives from vast chemical spaces for further investigation. nih.gov
Reaction Condition Optimization Using bandit optimization models and other algorithms to find the most generally applicable reaction conditions.Improving the yield and sustainability of the synthesis process. escholarship.org

Exploration of Advanced Catalytic Systems for Derivatization

The functionalization of the pyridine and phenyl rings of this compound is crucial for creating a library of derivatives for structure-activity relationship studies. Advanced catalytic systems offer precise and efficient tools for this purpose.

Future research directions involve:

C-H Functionalization: This atom-economical approach allows for the direct modification of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. researchgate.net Catalytic systems enabling selective C-H functionalization at various positions on either aromatic ring would be a powerful tool for derivatization. nih.gov For instance, developing methods for para-selective C-H functionalization of the pyridine ring under mild, catalyst-free conditions is an active area of research. nih.gov

Photocatalysis and Electrocatalysis: Light-driven and electrochemical methods are emerging as powerful strategies in organic synthesis. scitechdaily.comacs.org Photochemical organocatalysis can generate pyridinyl radicals, opening new pathways for functionalization that diverge from classical chemistry. acs.org Electrochemical methods offer a reagent-free approach for constructing complex aromatic molecules. scitechdaily.com

Bifunctional Catalysts: Designing catalysts with multiple functionalities, such as ionic metal-organic frameworks with both acidic sites and nucleophilic anions, can enhance catalytic activity and enable reactions under mild, co-catalyst-free conditions. nih.gov Such systems could be tailored for specific transformations on the this compound scaffold.

Uncovering Novel Mechanistic Pathways in Biological Systems

While the synthesis and derivatization of this compound are important, understanding its interaction with biological systems is paramount to its development as a potential therapeutic agent. Pyridine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net

Key research areas for mechanistic elucidation include:

Target Identification and Deconvolution: A crucial first step is to identify the specific molecular targets with which the compound interacts. Techniques like inverse virtual screening (IVS), where a compound is computationally docked against a large library of biological targets, can predict potential protein interactions. acs.org These computational hits must then be validated experimentally.

Signaling Pathway Analysis: Once a target is identified, subsequent research must unravel the downstream effects. For example, if the compound binds to a specific kinase, studies would be needed to determine how this affects phosphorylation cascades and gene expression. Research on other bioactive pyrimidines has shown their ability to modulate pathways like the BMP2/SMAD1 signaling pathway, which is crucial for osteogenesis. nih.gov

Omics-Based Approaches: Utilizing genomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the cellular response to treatment with this compound. This can help uncover novel mechanisms of action and identify potential biomarkers for efficacy or toxicity.

The exploration of these future prospects will be instrumental in defining the scientific and therapeutic value of this compound and its chemical space.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Nitrophenoxy)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and Suzuki coupling reactions. For example, a thiophene-containing analog was synthesized via stepwise substitutions starting from 2,4,6-trichloropyrimidine, achieving a 65.7% yield using optimized conditions . Key steps include:

  • Nucleophilic substitution with 3-nitrophenoxy groups.

  • Suzuki coupling to introduce aromatic substituents.

  • Reduction reactions to finalize the amine moiety.

  • Optimization strategies include controlling reaction temperature (e.g., 80–100°C for Suzuki coupling) and using Pd-based catalysts.

    Reaction Step Conditions Yield
    Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h72%
    Suzuki couplingPd(PPh₃)₄, dioxane/H₂O, 100°C, 24h65.7%

Q. What analytical techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H NMR (600 MHz, DMSO-d₆) : Aromatic protons appear as multiplets in δ 6.8–8.5 ppm, while the amine proton resonates as a singlet near δ 5.5–6.0 ppm. Nitrophenoxy groups show distinct splitting patterns .
  • LCMS (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. For example, analogs with nitro groups exhibit [M+H]⁺ at m/z 261–263 .
  • Purity validation : Use HPLC with C18 columns and acetonitrile/water gradients to assess >95% purity .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use crystal structures (e.g., ALK5 receptor, PDB ID: 2WOT) to predict binding modes. Nitrophenoxy groups may occupy hydrophobic pockets, while the pyridin-2-amine moiety forms hydrogen bonds with active-site residues .
  • 3D-QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends observed in antileukemic or kinase inhibition assays .

Q. What strategies are effective in resolving contradictory data between theoretical and experimental results in the synthesis of nitro-substituted pyridin-2-amines?

  • Methodological Answer :

  • NMR validation : Compare experimental ¹H shifts with density functional theory (DFT)-calculated values. Discrepancies in nitro-group positioning can be resolved by optimizing reaction conditions (e.g., solvent polarity, base strength) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track unexpected byproducts during nitro-group reductions .

Q. How do structural modifications (e.g., nitro group placement) influence the biological activity of pyridin-2-amine derivatives?

  • Methodological Answer :

  • Nitro group meta vs. para positioning : Meta-substitution (as in 4-(3-nitrophenoxy)) enhances electron-withdrawing effects, improving binding to ATP pockets in kinases (e.g., mTOR inhibitors) .
  • Comparative assays : Test analogs with substituents like trifluoromethyl or morpholino groups to evaluate selectivity and potency in cellular models .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Catalyst loading : Reduce Pd catalyst use by 50% in Suzuki coupling to minimize costs while maintaining >60% yield .
  • Solvent recycling : Implement DMF recovery systems to address environmental and cost concerns .
  • Byproduct control : Monitor nitro-group reduction intermediates via inline IR spectroscopy to prevent over-reduction to amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.